molecular formula C10H22N2 B2808992 5-(Piperidin-1-yl)pentan-1-amine CAS No. 70403-69-9

5-(Piperidin-1-yl)pentan-1-amine

Cat. No.: B2808992
CAS No.: 70403-69-9
M. Wt: 170.3
InChI Key: PXENHTLQNXTYRL-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pentan-1-amine is an organic compound with the molecular formula C10H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a piperidine ring attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pentan-1-amine typically involves the reaction of piperidine with a suitable alkylating agent. One common method is the reductive amination of 5-aminopentanal with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and efficiency of the process. The use of catalysts, such as iridium or rhodium complexes, can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and acyl chlorides.

Major Products Formed

Scientific Research Applications

5-(Piperidin-1-yl)pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azepan-1-yl)pentan-1-amine
  • 6-(Piperidin-1-yl)hexan-1-amine
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

Uniqueness

5-(Piperidin-1-yl)pentan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and pharmacological profiles, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

5-piperidin-1-ylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c11-7-3-1-4-8-12-9-5-2-6-10-12/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXENHTLQNXTYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70403-69-9
Record name 5-(piperidin-1-yl)pentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Chlorovaleronitrile (10 mmol), 20 mmol of piperidine, 20 mmol of potassium carbonate and a catalytic amount of potassium iodide in 50 ml of ethanol were refluxed for 6 hours. The solvent was removed under reduced pressure, the residue suspended in water and extracted with methylene chloride. The organic layer was purified by column chromatography on silica gel using methylene chloride/methanol/aqueous ammonia (90/10/1) as eluent (Yield: 59%). The product was added dropwise to a suspension of 25 mmol of lithium aluminium hydride in 25 ml of dry tetrahydrofurane at 0° C. After refluxing for 1 hour 10 ml of a saturated solution of sodium/potassium tartrate in water was added dropwise. The residue was filtered off and the filtrate purified by column chromatography on silica gel using methylene chloride/methanol/aqueous ammonia (90/10/1) as eluent. The residue was crystallized with hydrochloric acid from diethyl ether/2-propanol.
Quantity
10 mmol
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reactant
Reaction Step One
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20 mmol
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reactant
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20 mmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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50 mL
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solvent
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25 mmol
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reactant
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25 mL
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solvent
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
sodium potassium tartrate
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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